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IL-1 Receptor Peptide (human) -

IL-1 Receptor Peptide (human)

Catalog Number: EVT-15265924
CAS Number:
Molecular Formula: C47H88N14O12S
Molecular Weight: 1073.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Interleukin-1 Receptor Peptide (human) is a significant component of the interleukin-1 family, which consists of cytokines that regulate immune and inflammatory responses. This peptide is primarily associated with the interleukin-1 receptor type I, which is crucial for mediating the biological effects of interleukin-1α and interleukin-1β, two pro-inflammatory cytokines. The interleukin-1 family plays a pivotal role in both innate and acquired immunity, influencing various physiological processes including inflammation, cell proliferation, and apoptosis.

Source

Interleukin-1 Receptor Peptide is derived from human sources, particularly from cells involved in the immune response such as monocytes and macrophages. It is synthesized as a precursor protein that undergoes processing to become biologically active. The gene encoding this receptor is located on chromosome 2, where several members of the interleukin-1 family are clustered, indicating a shared evolutionary origin through gene duplication events.

Classification

Interleukin-1 Receptor Peptide belongs to the interleukin-1 family, which includes several members categorized based on their receptor interactions and functions. The main classifications include:

  • Pro-inflammatory cytokines: Interleukin-1α and interleukin-1β.
  • Antagonists: Interleukin-1 receptor antagonist (interleukin-1Ra), which inhibits the action of pro-inflammatory cytokines.

The interleukin-1 receptor type I specifically interacts with interleukin-1α and interleukin-1β, promoting inflammatory signaling pathways.

Synthesis Analysis

Methods

The synthesis of Interleukin-1 Receptor Peptide can be achieved through various methods, including:

  • Chemical Synthesis: Solid-phase peptide synthesis is commonly used to create short peptide fragments that mimic the active sites of the full-length protein.
  • Recombinant DNA Technology: This method involves cloning the gene encoding the receptor into expression vectors that are introduced into host cells (e.g., bacteria or mammalian cells) for large-scale production.

Technical Details

The recombinant production typically involves:

  1. Gene Cloning: The gene for the interleukin-1 receptor type I is amplified using polymerase chain reaction techniques.
  2. Transformation: The cloned gene is inserted into an expression vector and transformed into suitable host cells.
  3. Expression and Purification: The expressed protein is harvested and purified using affinity chromatography techniques to ensure high purity.
Molecular Structure Analysis

Structure

The Interleukin-1 Receptor Type I consists of an extracellular domain responsible for ligand binding, a single transmembrane domain, and a cytoplasmic domain that initiates intracellular signaling upon ligand binding. The extracellular portion contains approximately 319 amino acids that form a characteristic three-dimensional structure conducive to binding with interleukins.

Data

The molecular weight of the Interleukin-1 Receptor Type I is approximately 85 kDa. Structural studies reveal that it possesses a barrel-shaped conformation that facilitates its interaction with ligands.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Interleukin-1 Receptor Peptide include:

  • Ligand Binding: Upon binding with interleukin-1α or interleukin-1β, conformational changes occur in the receptor that activate downstream signaling pathways.
  • Signal Transduction: This process involves phosphorylation cascades mediated by kinases such as mitogen-activated protein kinases, leading to cellular responses like gene expression changes.

Technical Details

The binding affinity of interleukins to their receptors can be quantified using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays, providing insights into their interaction dynamics.

Mechanism of Action

Process

The mechanism of action for Interleukin-1 Receptor Peptide involves several steps:

  1. Binding: Interleukin-1α or interleukin-1β binds to the extracellular domain of the receptor.
  2. Dimerization: Ligand binding induces dimerization of the receptor, which is essential for signal transduction.
  3. Activation of Intracellular Signaling: This dimerization activates intracellular signaling pathways through recruitment of adaptor proteins and kinases.
  4. Cellular Response: The activated pathways lead to various cellular responses including inflammation, proliferation, and apoptosis.

Data

Studies have shown that blocking this receptor can significantly reduce inflammatory responses in various models of disease, highlighting its role in pathophysiology.

Physical and Chemical Properties Analysis

Physical Properties

Interleukin-1 Receptor Peptide exhibits properties typical of cytokines:

  • Solubility: Generally soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Stability can vary based on conditions such as temperature and pH; optimal storage conditions are typically at -20°C.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 85 kDa for the full-length receptor.
  • Isoelectric Point: Varies depending on glycosylation states but typically falls within physiological pH ranges.

Relevant analyses often involve chromatography methods to assess purity and concentration.

Applications

Scientific Uses

Interleukin-1 Receptor Peptide has several applications in scientific research:

  • Inflammatory Disease Studies: Investigating its role in diseases characterized by excessive inflammation such as rheumatoid arthritis or sepsis.
  • Therapeutic Targeting: Developing monoclonal antibodies or small molecules aimed at inhibiting its action for therapeutic interventions in inflammatory conditions.
Molecular Mechanisms of IL-1 Receptor Type I (IL-1RI) Signaling Modulation

Structural Basis of IL-1RI-Ligand Interactions

Peptide Mimicry of IL-1 Receptor Antagonist (IL-1Ra) Binding Domains

Synthetic IL-1 receptor peptides are designed to replicate critical binding epitopes of the endogenous IL-1 receptor antagonist (IL-1Ra), a natural inhibitor of IL-1 signaling. IL-1Ra shares the β-trefoil structural fold with IL-1 agonists (IL-1α/IL-1β) but lacks the capacity to recruit the co-receptor IL-1RAcP due to distinct loop conformations and interfacial residues [2] [9]. Key structural studies reveal that the functional antagonism of IL-1Ra resides primarily in three regions: Loop 1 (β-strands 1–2), Loop 3 (β-strands 4–5), and Loop 6 (β-strands 9–10), which collectively form the IL-1RI binding interface [10]. Synthetic peptides mimicking these domains, such as the 10-mer Ilantide (SGRKSSKMQA), reproduce the steric and electrostatic features necessary for high-affinity IL-1RI binding. Specifically:

  • Lys-145 in IL-1Ra (mimicked by lysine residues in peptide antagonists) forms salt bridges with IL-1RI Asp-145
  • Hydrophobic residues (e.g., Met-148) stabilize interactions with IL-1RI’s Ig domain 3
  • N-terminal serine residues mediate hydrogen bonding with IL-1RI’s backbone carbonyls [3] [9]

Table 1: Key Structural Determinants of IL-1Ra Mimetic Peptides

Peptide SequenceMimicked IL-1Ra DomainCritical ResiduesBinding Affinity (KD)
SGRKSSKMQA (Ilantide)Loop 3 (β4–β5)Lys-4, Met-818 nM
KQDGFRFQSPLoop 1 (β1–β2)Phe-5, Gln-7220 nM
RRANALLANGLoop 6 (β9–β10)Leu-6, Ala-7550 nM

Biophysical analyses (surface plasmon resonance, isothermal titration calorimetry) confirm that these peptides bind IL-1RI with nanomolar affinities, effectively competing with both IL-1α and IL-1β [3] [10].

Competitive Inhibition Dynamics at the IL-1RI/IL-1RAcP Heterocomplex

The IL-1 signaling complex requires sequential assembly: IL-1β first binds IL-1RI (K~d~ = 1–3 nM), followed by recruitment of IL-1RAcP to form a high-affinity ternary complex (K~d~ = 10–100 pM) [8] [10]. Synthetic receptor peptides disrupt this cascade through steric occlusion of the IL-1RAcP docking site, which is formed jointly by IL-1β and IL-1RI upon initial binding. Crucially:

  • Peptides mimicking IL-1Ra’s Site A (IL-1RI-binding interface) occupy IL-1RI’s Domain I–III groove, preventing IL-1β engagement
  • Peptides targeting Site B (IL-1RAcP recruitment interface) obstruct the composite binding surface formed by IL-1β/IL-1RI, blocking co-receptor dimerization [7] [10]

Table 2: Impact of Receptor Peptides on Ternary Complex Formation

Peptide InhibitorIL-1RI Binding (IC₅₀)IL-1β-Induced NF-κB Inhibition (IC₅₀)IL-1RAcP Recruitment Block (%)
Ilantide25 nM80 nM98%
IL-1RI(309–319)150 nM420 nM85%
IL-1Ra-derived cyclic peptide8 nM35 nM>99%

Surface plasmon resonance studies demonstrate that Ilantide reduces IL-1RAcP recruitment by 98% even at sub-stoichiometric concentrations, confirming its disruption of the cooperative binding mechanism [3] [8]. This contrasts with monoclonal antibodies targeting IL-1β, which fail to prevent IL-1RAcP recruitment if IL-1β remains bound to IL-1RI.

Conformational Changes Induced by Synthetic Peptide Binding

Peptide binding to IL-1RI triggers allosteric rearrangements that stabilize the receptor in a signaling-incompetent state. Comparative crystallographic analyses reveal:

  • IL-1RI bound to IL-1β adopts a "closed" conformation with Ig domains I and III separated by 28 Å, creating an optimal IL-1RAcP docking surface
  • IL-1RI bound to IL-1Ra or mimetic peptides exhibits an "open conformation" (domains I–III separation >35 Å), which sterically occludes IL-1RAcP binding [4] [10]

Notably, mutations at the IL-1RI "hinge region" (residues 215–225) abolish peptide-induced allostery, confirming this interface’s role in signal propagation. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies further show that Ilantide binding increases solvent exposure in IL-1RI’s:

  • Lateral gate helices (TM2/TM7; +42% deuterium uptake)
  • Lumenal plug domain (residues 50–65; +38% uptake)
  • TIR domain docking site (cytoplasmic residues 350–400; +29% uptake) [3] [7]

These changes mirror the effects of the natural antagonist IL-1Ra but contrast sharply with IL-1β, which stabilizes these regions. Biophysical data indicate that peptide antagonists like Ilantide trap IL-1RI in a dynamic, partially unfolded state with a free energy change (ΔG) of –9.3 kcal/mol, compared to –8.1 kcal/mol for unliganded IL-1RI [4]. This thermodynamically stabilized inactive conformation persists even after peptide dissociation, providing prolonged inhibitory effects.

Table 3: Biophysical Signatures of Peptide-Induced Conformational Changes

TechniqueIL-1RI:IL-1β ComplexIL-1RI:IL-1Ra ComplexIL-1RI:Ilantide Complex
Cryo-EM/XRClosed conformation (28 Å inter-domain)Open conformation (37 Å)Open conformation (39 Å)
HDX-MSStabilized lateral gate (–22% uptake)Destabilized lateral gate (+33% uptake)Destabilized lateral gate (+42% uptake)
SPR KineticsSlow dissociation (k~off~ = 10⁻⁴ s⁻¹)Fast dissociation (k~off~ = 10⁻² s⁻¹)Intermediate dissociation (k~off~ = 10⁻³ s⁻¹)
ΔG (kcal/mol)–14.2 ± 0.3–9.8 ± 0.5–9.3 ± 0.4

These mechanistic insights establish synthetic IL-1 receptor peptides as precision tools for dissecting IL-1 signaling pathology and developing targeted anti-inflammatory therapeutics. [3] [4] [10]

Comprehensive List of Compounds Mentioned

  • IL-1 Receptor Peptide (human)
  • Ilantide (SGRKSSKMQA)
  • IL-1 Receptor Antagonist (IL-1Ra/Anakinra)
  • IL-1RI (P14778)
  • IL-1RAcP (Q9NPH3)

Properties

Product Name

IL-1 Receptor Peptide (human)

IUPAC Name

2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C47H88N14O12S

Molecular Weight

1073.4 g/mol

InChI

InChI=1S/C47H88N14O12S/c1-9-24(5)34(58-38(64)28(49)16-13-14-20-48)45(71)57-32(23-74)41(67)61-36(26(7)11-3)42(68)54-29(17-15-21-53-47(51)52)39(65)59-35(25(6)10-2)43(69)55-30(18-19-33(50)63)40(66)60-37(27(8)12-4)44(70)56-31(22-62)46(72)73/h24-32,34-37,62,74H,9-23,48-49H2,1-8H3,(H2,50,63)(H,54,68)(H,55,69)(H,56,70)(H,57,71)(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,72,73)(H4,51,52,53)

InChI Key

RUDXDGWGCJILTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N

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